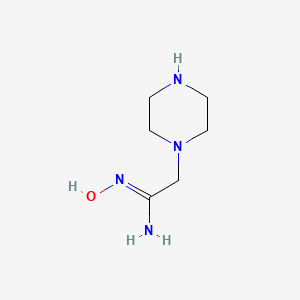
6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one is a chemical compound with a unique structure that includes a methoxyacetyl group attached to a dimethylcyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with methoxyacetyl chloride in the presence of a base such as sodium bicarbonate . The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the complete formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The methoxyacetyl group may interact with enzymes or receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Metalaxyl: A fungicide with a similar methoxyacetyl group.
Methoxyacetyl chloride: A reagent used in the synthesis of various compounds.
Uniqueness
6-(2-Methoxyacetyl)-2,2-dimethylcyclohexan-1-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of a cyclohexanone ring with a methoxyacetyl group makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
6-(2-methoxyacetyl)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O3/c1-11(2)6-4-5-8(10(11)13)9(12)7-14-3/h8H,4-7H2,1-3H3 |
InChI Key |
NYJOZZBBBXEMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=O)C(=O)COC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine](/img/structure/B13303583.png)


![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13303594.png)

![[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13303609.png)
![2-(2,6-Dioxaspiro[4.5]decan-9-YL)ethan-1-OL](/img/structure/B13303620.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)
amine](/img/structure/B13303628.png)
![(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13303634.png)



